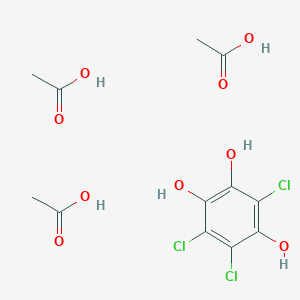
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol is a chemical compound with the molecular formula C15H26O. It is a type of alcohol that contains multiple double bonds, making it a triene. This compound is also known by other names such as farnesol, which is a naturally occurring sesquiterpene alcohol found in various essential oils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol can be achieved through several methods. One common approach involves the use of isoprene units in a head-to-tail manner to form the triene structure. The reaction typically requires a catalyst and specific reaction conditions to ensure the correct formation of the double bonds .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale chemical reactors where the reaction conditions can be tightly controlled. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield farnesal or farnesone, while reduction can produce farnesol derivatives .
Applications De Recherche Scientifique
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cell signaling and as a pheromone in certain insects.
Medicine: Research has shown potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the formulation of fragrances and as an additive in cosmetics.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, influencing various cellular processes. For example, it has been shown to inhibit the growth of certain bacteria by disrupting their cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Farnesol: A closely related compound with similar structure and properties.
Nerolidol: Another sesquiterpene alcohol with similar applications in fragrance and cosmetics.
Geraniol: A monoterpenoid alcohol with similar uses in the fragrance industry.
Uniqueness
3-Tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol is unique due to its specific triene structure and the presence of a tert-butyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
183617-75-6 |
|---|---|
Formule moléculaire |
C18H32O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
3-tert-butyl-7,11-dimethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C18H32O/c1-15(2)9-7-10-16(3)11-8-12-17(13-14-19)18(4,5)6/h9,11,13,19H,7-8,10,12,14H2,1-6H3 |
Clé InChI |
YVMFAYXJFDQHGA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(=CCO)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)

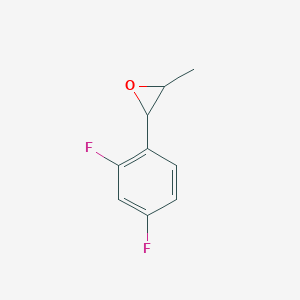
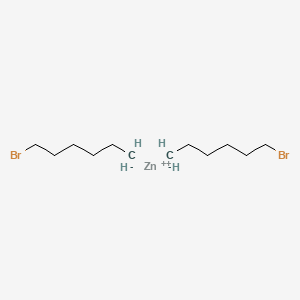
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
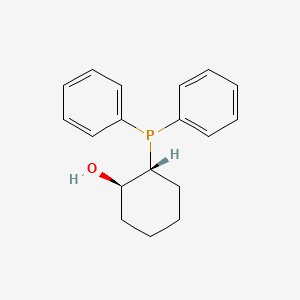
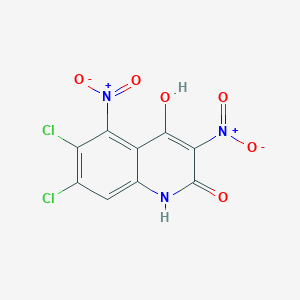
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
